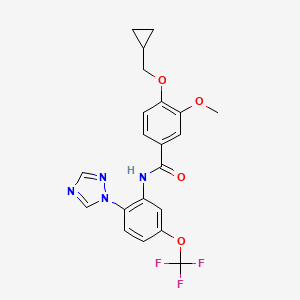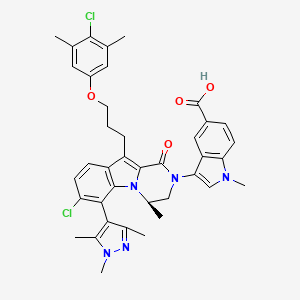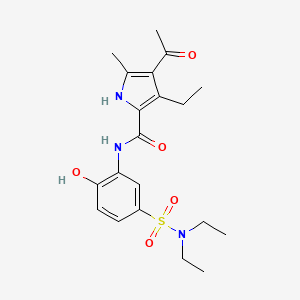
XD14
Übersicht
Beschreibung
XD14 ist ein potenter Inhibitor von Bromodomänen- und Extra-Terminal-Domänen-Proteinen, die an der Regulation der Genexpression beteiligt sind. Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, indem sie an Bromodomänen-haltige Proteine wie BRD2, BRD3 und BRD4 bindet . This compound ist besonders bekannt für seine Fähigkeit, die Proliferation von Krebszellen zu hemmen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Herstellungsmethoden
This compound wird durch einen strukturbasierten virtuellen Screening-Ansatz synthetisiert, der 4-Acyl-Pyrrole als eine neue Klasse von Bromodomänen-Inhibitoren identifiziert . Der Syntheseweg beinhaltet die Herstellung von 4-Acyl-Pyrrol-Derivaten, die dann modifiziert werden, um ihre Bindungsaffinität und Selektivität gegenüber Bromodomänen-haltigen Proteinen zu verbessern . Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erreichen, wodurch die Wirksamkeit der Verbindung in therapeutischen Anwendungen gewährleistet wird .
Wissenschaftliche Forschungsanwendungen
XD14 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: This compound wird als potenzieller therapeutischer Wirkstoff zur Behandlung verschiedener Krebsarten, einschließlich Leukämie und Brustkrebs, untersucht
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Bromodomänen- und Extra-Terminal-Domänen-Proteine bindet und dabei gezielt auf die acetylierten Lysinreste in Histonen abzielt . Diese Bindung hemmt die Wechselwirkung zwischen Bromodomänen-haltigen Proteinen und Chromatin, was zur Unterdrückung der Genexpression führt . Die Hemmung dieser Proteine stört die transkriptionelle Regulation von Genen, die an der Zellproliferation beteiligt sind, was letztendlich zur Unterdrückung des Wachstums von Krebszellen führt .
Wirkmechanismus
XD14, also known as 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a synthetic organic compound with significant biological activity .
Target of Action
The primary targets of this compound are the bromodomain and extra-terminal domain (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT . These proteins play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Mode of Action
This compound acts as an inhibitor of BET proteins. It binds to the bromodomains of these proteins, preventing them from recognizing and binding to acetylated lysine residues on histones . This inhibitory action disrupts the normal function of BET proteins, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BET proteins by this compound affects various biochemical pathways. It significantly alters the metabolism of the cell, including amino acid metabolism, fatty acid metabolism, the Krebs cycle, and glycolysis . Additionally, it impacts the metabolism of purine and pyrimidine .
Pharmacokinetics
It is known that this compound has a strong inhibitory effect on cell proliferation, particularly in cancer cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
XD14 plays a significant role in biochemical reactions. It interacts with BET proteins, which are a group of proteins that read epigenetic marks. These proteins bind to acetylated lysines on histone tails, influencing gene expression . The interaction between this compound and these proteins leads to the suppression of cell proliferation .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by suppressing cell proliferation . This is achieved through its impact on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of BET proteins by this compound leads to changes in gene expression, which in turn affects cellular metabolism and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with BET proteins . By inhibiting these proteins, this compound alters gene expression. This results in changes in cellular metabolism and cell signaling pathways, ultimately leading to the suppression of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A study involving the human breast cancer cell line MCF-7 treated with this compound showed that cell proliferation was strongly inhibited by treatment with 50 µM this compound . Over time, significant alterations were observed in the metabolites of the cells, including amino acids, fatty acids, Krebs cycle and glycolysis intermediates, as well as compounds of purine and pyrimidine metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. Its interaction with BET proteins influences gene expression, which in turn affects various metabolic pathways
Vorbereitungsmethoden
XD14 is synthesized through a structure-based virtual screening approach, identifying 4-acyl pyrroles as a novel class of bromodomain inhibitors . The synthetic route involves the preparation of 4-acyl pyrrole derivatives, which are then modified to enhance their binding affinity and selectivity towards bromodomain-containing proteins . The industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity, ensuring the compound’s effectiveness in therapeutic applications .
Analyse Chemischer Reaktionen
XD14 unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
XD14 ist unter den Bromodomänen-Inhibitoren einzigartig aufgrund seiner hohen Bindungsaffinität und Selektivität für BRD2, BRD3 und BRD4 . Ähnliche Verbindungen sind:
This compound zeichnet sich durch seine überlegene Bindungsaffinität und Selektivität aus, was es zu einem wertvollen Werkzeug für die Untersuchung von Bromodomänen-haltigen Proteinen und die Entwicklung neuer therapeutischer Wirkstoffe macht .
Eigenschaften
IUPAC Name |
4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKLIVPNYGQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is XD14 and how does it interact with its target?
A1: this compound, also known as 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins. [, , ] These proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in gene expression regulation by recognizing and binding to acetylated lysine residues on histones. This compound competitively binds to the acetyl-lysine recognition site within the bromodomain of BET proteins, disrupting their interaction with histones and ultimately leading to changes in gene expression. []
Q2: What are the downstream effects of this compound treatment on cancer cells?
A2: Studies on the human breast cancer cell line MCF-7 have shown that this compound treatment leads to a significant decrease in cell proliferation. [] Metabolic profiling revealed that this compound treatment causes significant alterations in various metabolic pathways, including amino acid metabolism, fatty acid metabolism, the Krebs cycle, glycolysis, and purine and pyrimidine metabolism. [] This disruption of energy metabolism and nucleotide availability is likely a key factor contributing to the observed reduction in cancer cell proliferation. []
Q3: Has this compound shown potential as a single-agent therapy or in combination with other drugs?
A3: Research suggests that this compound derivatives demonstrate potential as both single-agent therapies and in combination with other drugs, particularly in the context of leukemia treatment. [] One study highlighted that a specific this compound derivative induced apoptosis more effectively than a combination of ricolinostat (a histone deacetylase inhibitor) and birabresib (a BET inhibitor). [] This finding suggests a potential advantage of using dual HDAC/BET inhibitors, like those derived from this compound, over combination therapies. []
Q4: Are there any structural modifications being explored to enhance this compound's activity and selectivity?
A4: Scientists are actively investigating structural modifications to the this compound scaffold to optimize its interaction with the target and potentially enhance its activity and selectivity. [] By introducing specific substitutions on the 4-acyl pyrrole backbone of this compound, researchers aim to target previously unexplored areas within the substrate recognition site of BRD4(1), potentially leading to the development of more potent and specific therapeutics for BRD4-related malignancies. []
Q5: What analytical techniques are used to study this compound?
A5: Several analytical techniques have been employed to characterize and study this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for untargeted metabolic profiling of cells treated with this compound, allowing researchers to identify metabolites affected by the compound. []
- Isothermal titration calorimetry (ITC): ITC helps determine the binding affinity and thermodynamic parameters of this compound and its derivatives with target proteins like BRD4(1). []
- Differential scanning fluorimetry (DSF): This method is used to assess the thermal stability of proteins upon binding to ligands like this compound, providing insights into the strength of the interaction. []
- X-ray crystallography: This technique has been employed to determine the crystal structure of BRD4(1) bound to this compound, providing valuable information about the specific interactions between the inhibitor and its target. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


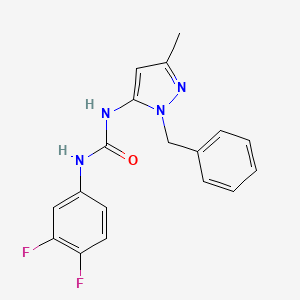
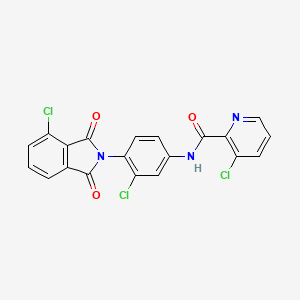
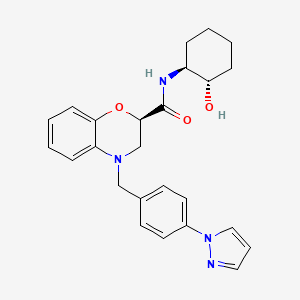

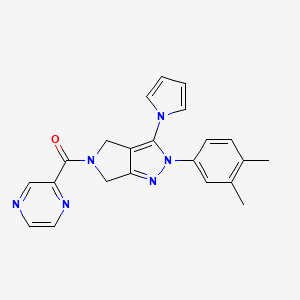
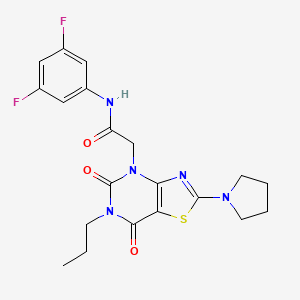
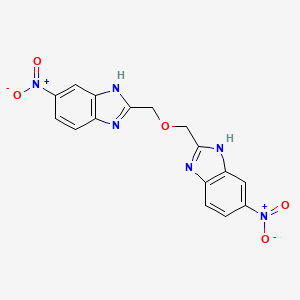
![N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide](/img/structure/B611770.png)

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)
